

Physicochemical Properties of 6-Ethyl-3-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Ethyl-3-methylnonane**

Cat. No.: **B14558122**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3-methylnonane is a branched-chain alkane with the chemical formula C12H26. As a member of the hydrocarbon family, its physicochemical properties are of interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. Understanding these properties is crucial for its application in research and development, particularly in contexts requiring well-characterized non-polar media. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **6-Ethyl-3-methylnonane**, alongside standardized experimental protocols for their determination.

Core Physicochemical Properties

While extensive experimental data for **6-Ethyl-3-methylnonane** is not readily available in the public domain, a combination of data from chemical databases and computational predictions allows for a reliable estimation of its key physicochemical properties. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C12H26	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
CAS Registry Number	62184-43-4	PubChem[1]
Boiling Point (Predicted)	200.0 - 230.0 °C at 760 mmHg	EPA CompTox Chemicals Dashboard
Melting Point (Predicted)	-60.0 to -90.0 °C	EPA CompTox Chemicals Dashboard
Density (Predicted)	~ 0.75 - 0.78 g/cm³ at 20 °C	EPA CompTox Chemicals Dashboard
Water Solubility (Predicted)	Insoluble	EPA CompTox Chemicals Dashboard
LogP (Octanol-Water Partition Coefficient) (Predicted)	~ 6.1	PubChem[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like **6-Ethyl-3-methylnonane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.

Apparatus:

- Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)
- Thermometer (calibrated)
- Capillary tube (sealed at one end)

- Small test tube
- Sample of **6-Ethyl-3-methylnonane**
- Bunsen burner or heating mantle

Procedure:

- A small amount of the liquid sample (a few drops) is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube.
- The entire assembly is then placed in a Thiele tube or an oil bath.
- The heating bath is heated gently and evenly.
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- The heating is then discontinued, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. For a non-volatile liquid like **6-Ethyl-3-methylnonane**, a pycnometer or a vibrating tube densitometer can be used for accurate measurements.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance

- Thermostatic bath
- Sample of **6-Ethyl-3-methylNonane**
- Distilled water (for calibration)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.
- The pycnometer is then filled with distilled water and placed in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.
- The water level is adjusted to the mark on the pycnometer, and the outside is carefully dried. The weight of the pycnometer filled with water is recorded.
- The pycnometer is emptied, dried, and then filled with the sample of **6-Ethyl-3-methylNonane**.
- The same procedure of thermostating and weighing is repeated for the sample.
- The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For alkanes with low melting points, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

- Melting point apparatus with a cooling stage or a cryostat
- Capillary tubes
- Thermometer (calibrated for low temperatures)

- Sample of **6-Ethyl-3-methylNonane** (solidified)

Procedure:

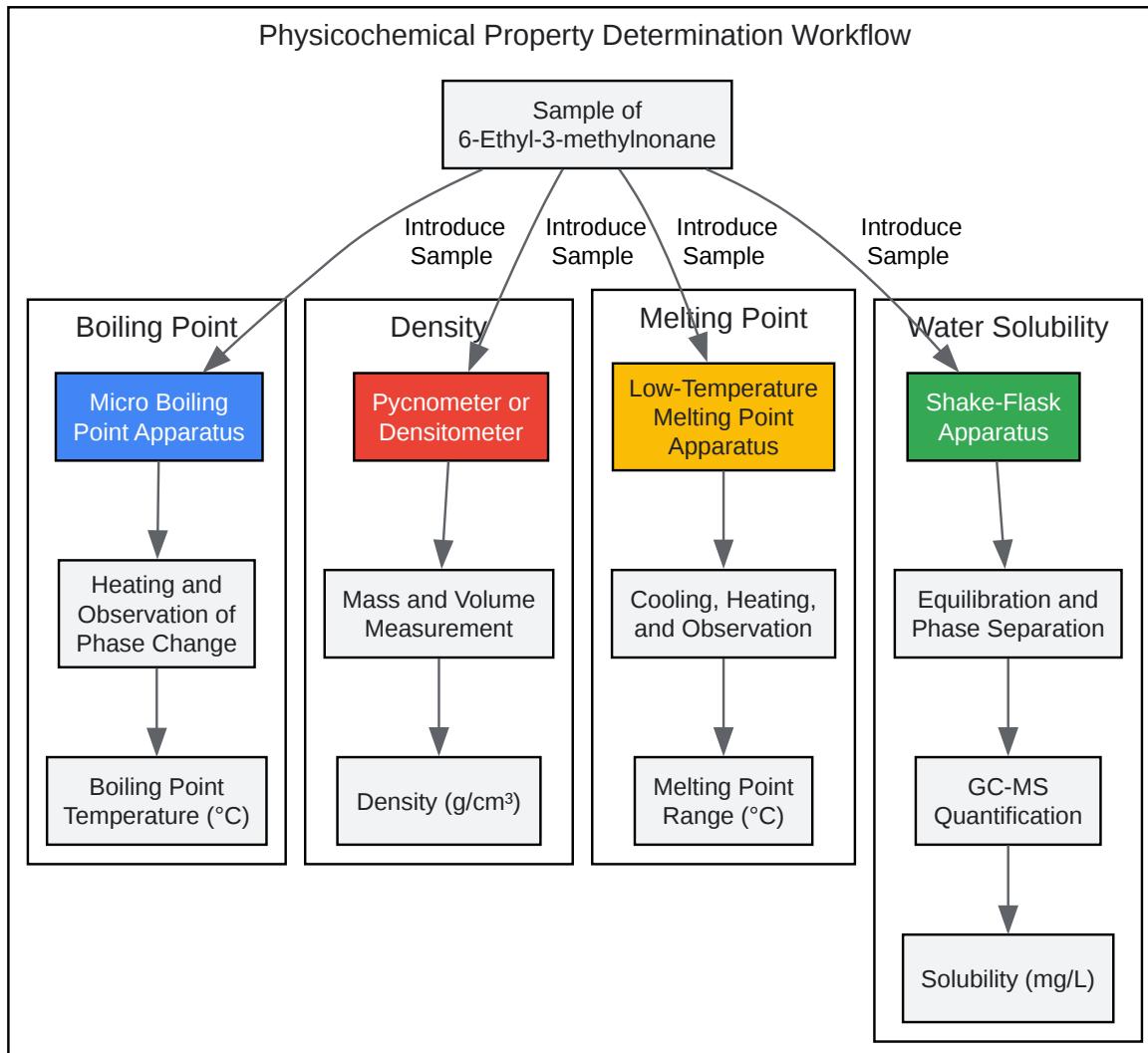
- A small amount of the solidified sample is introduced into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The temperature is slowly lowered until the sample is completely frozen.
- The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Water Solubility

The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. For a sparingly soluble substance like **6-Ethyl-3-methylNonane** in water, the shake-flask method is commonly employed.

Apparatus:

- Flasks with stoppers
- Thermostatically controlled shaker or agitator
- Centrifuge
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
- Sample of **6-Ethyl-3-methylNonane**
- High-purity water


Procedure:

- An excess amount of **6-Ethyl-3-methylnonane** is added to a known volume of water in a flask.
- The flask is sealed and placed in a thermostatic shaker set to a constant temperature.
- The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to enhance separation.
- A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.
- The concentration of **6-Ethyl-3-methylnonane** in the aqueous sample is determined using a suitable analytical technique like GC-MS. This concentration represents the water solubility at that temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of **6-Ethyl-3-methylnonane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 6-Ethyl-3-methylnonane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14558122#physicochemical-properties-of-6-ethyl-3-methylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com